Cas no 1553075-72-1 (methyl 2-amino-3-(2-fluorophenoxy)benzoate)

methyl 2-amino-3-(2-fluorophenoxy)benzoate Chemical and Physical Properties
Names and Identifiers
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- Benzoic acid, 2-amino-3-(2-fluorophenoxy)-, methyl ester
- Methyl 2-Amino-3-(2-fluorophenoxy)benzoate
- methyl 2-amino-3-(2-fluorophenoxy)benzoate
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- Inchi: 1S/C14H12FNO3/c1-18-14(17)9-5-4-8-12(13(9)16)19-11-7-3-2-6-10(11)15/h2-8H,16H2,1H3
- InChI Key: PBRFGIKSJGXOFJ-UHFFFAOYSA-N
- SMILES: C(OC)(=O)C1=CC=CC(OC2=CC=CC=C2F)=C1N
methyl 2-amino-3-(2-fluorophenoxy)benzoate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-141801-10.0g |
methyl 2-amino-3-(2-fluorophenoxy)benzoate |
1553075-72-1 | 95% | 10.0g |
$3807.0 | 2023-02-15 | |
Enamine | EN300-141801-0.05g |
methyl 2-amino-3-(2-fluorophenoxy)benzoate |
1553075-72-1 | 95% | 0.05g |
$205.0 | 2023-02-15 | |
Enamine | EN300-141801-0.1g |
methyl 2-amino-3-(2-fluorophenoxy)benzoate |
1553075-72-1 | 95% | 0.1g |
$306.0 | 2023-02-15 | |
Enamine | EN300-141801-50mg |
methyl 2-amino-3-(2-fluorophenoxy)benzoate |
1553075-72-1 | 95.0% | 50mg |
$205.0 | 2023-09-30 | |
Enamine | EN300-141801-500mg |
methyl 2-amino-3-(2-fluorophenoxy)benzoate |
1553075-72-1 | 95.0% | 500mg |
$691.0 | 2023-09-30 | |
Enamine | EN300-141801-2500mg |
methyl 2-amino-3-(2-fluorophenoxy)benzoate |
1553075-72-1 | 95.0% | 2500mg |
$1735.0 | 2023-09-30 | |
Aaron | AR01ADQO-100mg |
methyl 2-amino-3-(2-fluorophenoxy)benzoate |
1553075-72-1 | 95% | 100mg |
$446.00 | 2025-02-09 | |
Enamine | EN300-141801-1000mg |
methyl 2-amino-3-(2-fluorophenoxy)benzoate |
1553075-72-1 | 95.0% | 1000mg |
$884.0 | 2023-09-30 | |
A2B Chem LLC | AV62884-500mg |
methyl 2-amino-3-(2-fluorophenoxy)benzoate |
1553075-72-1 | 95% | 500mg |
$763.00 | 2024-04-20 | |
1PlusChem | 1P01ADIC-500mg |
methyl 2-amino-3-(2-fluorophenoxy)benzoate |
1553075-72-1 | 95% | 500mg |
$803.00 | 2025-03-19 |
methyl 2-amino-3-(2-fluorophenoxy)benzoate Related Literature
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Hui Liu,Rong Sheng Li Analyst, 2017,142, 4221-4227
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Irene Anton-Sales,Anna Laromaine,Anna Roig Biomater. Sci., 2020,8, 2921-2930
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Elzbieta Frackowiak Phys. Chem. Chem. Phys., 2007,9, 1774-1785
Additional information on methyl 2-amino-3-(2-fluorophenoxy)benzoate
Comprehensive Overview of Methyl 2-amino-3-(2-fluorophenoxy)benzoate (CAS No. 1553075-72-1)
Methyl 2-amino-3-(2-fluorophenoxy)benzoate (CAS No. 1553075-72-1) is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research. This fluorinated benzoate derivative is characterized by its unique molecular structure, which combines an amino group and a fluorophenoxy moiety. These functional groups make it a valuable intermediate in the synthesis of more complex molecules, particularly in drug discovery and crop protection applications.
The compound's 2-fluorophenoxy group is of particular interest to researchers due to its potential to enhance bioavailability and metabolic stability in drug candidates. Recent studies have explored its role in the development of kinase inhibitors and G-protein-coupled receptor (GPCR) modulators, which are hot topics in current cancer research and neurological disorder treatments. Its methyl ester functionality also makes it a versatile building block for further chemical modifications.
In the agrochemical sector, methyl 2-amino-3-(2-fluorophenoxy)benzoate has shown promise as a precursor for novel pesticides and herbicides. The fluorine atom in its structure often contributes to improved pesticidal activity and environmental persistence, addressing the growing demand for sustainable crop protection solutions. This aligns with current industry trends toward green chemistry and reduced environmental impact agricultural products.
From a synthetic chemistry perspective, the compound's benzoate core offers multiple sites for functionalization, making it attractive for combinatorial chemistry approaches. Researchers frequently search for information about its synthetic routes, purification methods, and spectroscopic characterization data. The presence of both electron-donating (amino) and electron-withdrawing (fluorophenoxy) groups creates interesting electronic properties that are valuable in materials science applications.
Quality control of 1553075-72-1 is crucial for research applications, with HPLC and LC-MS being the most common analytical techniques used for purity assessment. The compound's stability under various conditions (pH, temperature, light exposure) is another frequent topic of inquiry among scientists working with this material. Proper storage recommendations typically include protection from moisture and maintenance at controlled room temperature.
The pharmacological potential of methyl 2-amino-3-(2-fluorophenoxy)benzoate derivatives continues to be explored, particularly in the context of personalized medicine and targeted therapies. Its structural features make it suitable for creating small molecule drugs with improved selectivity profiles. Recent patent literature reveals growing interest in this chemical scaffold for developing treatments against inflammatory diseases and metabolic disorders.
In the context of drug metabolism studies, the compound's fluorine substitution pattern is particularly noteworthy. Fluorine atoms are known to influence ADME properties (absorption, distribution, metabolism, and excretion), making this a valuable tool for medicinal chemists optimizing lead compounds. The meta-substitution pattern of the amino group relative to the ester functionality also creates unique steric and electronic effects worth investigating.
From a commercial perspective, 1553075-72-1 is available from several specialty chemical suppliers, typically in research quantities. Pricing and availability fluctuate based on market demand and the complexity of synthesis. Researchers often inquire about scale-up possibilities and custom synthesis options for this compound, reflecting its growing importance in various research programs.
The environmental fate of methyl 2-amino-3-(2-fluorophenoxy)benzoate and its derivatives is another area of active investigation. Regulatory agencies and environmental scientists are particularly interested in its biodegradation pathways and potential ecotoxicological effects. These studies are crucial for ensuring the sustainable development of new products containing this chemical moiety.
Looking forward, the applications of methyl 2-amino-3-(2-fluorophenoxy)benzoate are expected to expand as researchers continue to explore its potential in drug discovery, agricultural chemistry, and advanced materials. Its versatile chemical structure positions it as an important building block in multiple high-growth research areas, making it a compound worth watching in the coming years.
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